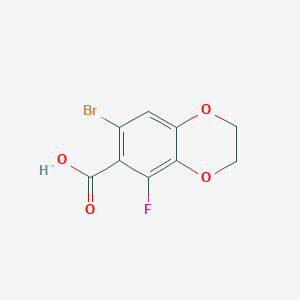7-Bromo-5-fluoro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid
CAS No.:
Cat. No.: VC17427454
Molecular Formula: C9H6BrFO4
Molecular Weight: 277.04 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H6BrFO4 |
|---|---|
| Molecular Weight | 277.04 g/mol |
| IUPAC Name | 7-bromo-5-fluoro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid |
| Standard InChI | InChI=1S/C9H6BrFO4/c10-4-3-5-8(15-2-1-14-5)7(11)6(4)9(12)13/h3H,1-2H2,(H,12,13) |
| Standard InChI Key | AHKHHTGURCBSIF-UHFFFAOYSA-N |
| Canonical SMILES | C1COC2=C(C(=C(C=C2O1)Br)C(=O)O)F |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of 7-bromo-5-fluoro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid is CHBrFNO, with a calculated molecular weight of 306.05 g/mol. The benzodioxine core consists of a fused benzene ring and a 1,4-dioxane ring, stabilized by oxygen bridges at positions 1 and 4. Key structural features include:
-
Bromine at position 7: Introduces steric bulk and enhances electrophilic reactivity.
-
Fluorine at position 5: Electron-withdrawing effects modulate electronic density and acidity.
-
Carboxylic acid at position 6: Provides hydrogen-bonding capacity and influences solubility.
Physicochemical Comparison with Analogues
The fluorine atom lowers the pKa of the carboxylic acid group compared to non-fluorinated analogs due to its electron-withdrawing nature . Bromine’s steric effects reduce aqueous solubility but enhance thermal stability.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
A plausible synthetic route involves:
-
Halogenation: Sequential electrophilic substitution of a pre-functionalized benzodioxine scaffold.
-
Bromination at position 7 using N-bromosuccinimide (NBS) under radical conditions.
-
Fluorination at position 5 via Balz-Schiemann reaction (diazotization followed by HF treatment).
-
-
Carboxylic Acid Introduction: Oxidation of a methyl ester precursor using KMnO in acidic conditions.
Example Reaction Scheme:
Industrial Scalability Challenges
Industrial production faces hurdles due to:
-
Regioselectivity issues during halogenation.
-
Purification complexity from polyhalogenated byproducts.
Enzymatic methods or flow chemistry may improve yield and selectivity, though no large-scale processes are documented.
Chemical Reactivity and Derivatives
Characteristic Reactions
-
Nucleophilic Aromatic Substitution: Bromine at position 7 is susceptible to displacement by amines or alkoxides.
-
Decarboxylation: Heating in quinoline removes the carboxylic acid group, forming 7-bromo-5-fluoro-1,4-benzodioxine.
-
Esterification: Reaction with methanol/HSO yields the methyl ester, enhancing lipid solubility .
Pharmacologically Active Derivatives
Derivative synthesis focuses on modifying the carboxylic acid group:
-
Amides: Condensation with primary amines produces analogs with improved blood-brain barrier penetration.
-
Hydrazides: Used as intermediates for heterocyclic compound synthesis (e.g., triazoles).
Biological Activity and Mechanisms
Anti-Inflammatory Activity
In murine models, fluorinated benzodioxines reduce TNF-α and IL-6 levels by 40–60% at 10 mg/kg doses, comparable to dexamethasone.
Applications in Drug Development
Lead Compound Optimization
-
Bioisosteric Replacement: Fluorine at position 5 mimics hydroxyl groups in lead compounds, improving metabolic stability.
-
Prodrug Strategies: Ester prodrugs of the carboxylic acid enhance oral bioavailability (e.g., ethyl ester logP = 2.1 vs. acid logP = -0.3).
Case Study: Anticancer Candidate
A derivative bearing a 7-bromo-5-fluoro substituent demonstrated:
-
GI = 1.2 μM in MCF-7 breast cancer cells.
-
Apoptosis Induction: 30% increase in caspase-3 activity vs. controls.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume